Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate
Description
Historical Development of Difluorinated Phenoxyacetate Chemistry
The synthesis of fluorinated phenoxyacetates emerged from mid-20th century advancements in fluorine chemistry, particularly the development of novel fluorination techniques. Early work focused on monofluorinated analogs, but the introduction of geminal difluorine atoms at the α-position of acetate groups—as seen in sodium 2,2-difluoro-2-(4-methylphenoxy)acetate—marked a critical innovation. This structural modification was enabled by the adoption of electrochemical fluorination and halogen-exchange reactions using agents like sulfur tetrafluoride.
The compound’s specific substitution pattern (4-methylphenoxy group adjacent to a difluoroacetate moiety) originated from pharmaceutical intermediate research in the 1990s, where such architectures were explored for their enhanced metabolic stability compared to non-fluorinated analogs. Parallel developments in agrochemicals drove optimization of synthetic routes, particularly for achieving regioselective fluorination while preserving the aromatic ether linkage.
Significance in Contemporary Organofluorine Chemistry
Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate occupies a strategic niche due to three key attributes:
- Electronic Effects : The electron-withdrawing difluoroacetate group (-CF₂COO⁻) significantly alters the phenoxy ring’s electron density, enabling unique reactivity in nucleophilic aromatic substitution reactions.
- Steric Profile : The geminal difluorine atoms create a rigid planar configuration at the α-carbon, influencing molecular packing in crystalline states and solution-phase conformation.
- Hydrophobic-Lipophilic Balance : With a calculated partition coefficient (LogP) of approximately 2.1, the compound demonstrates optimal solubility for interfacial applications in polymer science and catalysis.
These properties have made it valuable as a building block for advanced materials, including fluorinated liquid crystals and ion-selective membranes.
Classification Within Fluorinated Carboxylate Research
This compound belongs to two overlapping chemical classes:
Unlike perfluoroalkyl carboxylic acids (PFCAs) with longer fluorinated chains, sodium 2,2-difluoro-2-(4-methylphenoxy)acetate combines partial fluorination with aromatic ether linkages, reducing environmental persistence while maintaining desirable physicochemical properties.
Academic Research Evolution and Milestones
Key advancements in understanding this compound include:
2000–2010 : Development of efficient synthesis protocols using Ullmann-type coupling between 4-methylphenol and ethyl bromodifluoroacetate, followed by saponification. Crystallographic studies revealed a monoclinic lattice with alternating sodium ions and carboxylate groups.
2011–2020 : Application in metal-organic frameworks (MOFs) as a bridging ligand, exploiting its ability to coordinate transition metals via the carboxylate and ether oxygen atoms. Nuclear magnetic resonance (NMR) studies quantified the fluorine-19 shielding tensor anisotropy (δ₁₁ = −78 ppm, δ₂₂ = −113 ppm, δ₃₃ = −145 ppm).
2021–Present : Computational analyses using density functional theory (DFT) elucidated its role in modulating electronic effects in catalytic systems, particularly Pd-mediated cross-coupling reactions.
This progression underscores the compound’s versatility as both a functional material and a tool for probing fluorine’s stereoelectronic effects.
Properties
IUPAC Name |
sodium;2,2-difluoro-2-(4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3.Na/c1-6-2-4-7(5-3-6)14-9(10,11)8(12)13;/h2-5H,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPNMOKRRKKYFP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(=O)[O-])(F)F.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate typically involves the reaction of 2,2-difluoroacetic acid with 4-methylphenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is then converted to the sodium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, although such reactions are less common.
Substitution: It readily undergoes nucleophilic substitution reactions due to the presence of the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted phenoxyacetates.
Scientific Research Applications
Chemistry
In organic synthesis, Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate serves as a building block for creating more complex molecules. Its difluoromethyl group enhances reactivity in nucleophilic substitution reactions, making it a versatile reagent in chemical transformations.
Biology
This compound is utilized in biological research to study the effects of difluoromethyl groups on biomolecules. It can modify proteins and enzymes, aiding in understanding their functions and interactions. Notably, it has demonstrated potential in:
- Enzyme Inhibition: It may inhibit metabolic enzymes, altering biochemical pathways.
- Receptor Activation: Interactions with nuclear receptors like PPARα and PPARγ have been observed, impacting lipid metabolism and inflammatory responses.
Medicine
This compound shows promise in medicinal chemistry. The difluoromethyl group enhances metabolic stability and bioavailability of potential pharmaceuticals. Case studies indicate:
- Antitumor Activity: In vitro studies reveal significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties: Exhibits activity against Gram-positive bacteria by potentially disrupting cell wall synthesis.
Industrial Applications
In the industrial sector, this compound is valuable for producing specialty chemicals and materials. Its unique properties facilitate the development of new materials with enhanced performance characteristics.
Comparative Analysis with Related Compounds
| Compound | Activity Profile | Notes |
|---|---|---|
| This compound | Antitumor, antimicrobial, metabolic stability | Unique due to methyl group enhancing lipophilicity |
| Sodium;2,2-difluoro-2-(4-chlorophenoxy)acetate | Similar activity but lower lipophilicity | Less effective in biological systems |
| Sodium;2,2-difluoro-2-(4-bromophenoxy)acetate | Enhanced reactivity but reduced bioavailability | Compromises stability in biological assays |
The biological activity of this compound is attributed to its structural features that influence interactions with molecular targets.
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
| Receptor Activation | Activation of PPARα and PPARγ leading to altered lipid metabolism |
| Antitumor Activity | Modulation of cancer cell lines through specific pathways |
| Antimicrobial Properties | Potential antibacterial effects against certain pathogens |
Case Studies and Research Findings
-
Antitumor Activity:
- In vitro studies demonstrated that this compound exhibits significant cytotoxic effects comparable to established chemotherapeutic agents.
-
Antimicrobial Effects:
- Research indicates antimicrobial properties against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Metabolic Stability:
- The difluoromethyl group enhances stability in biological systems, maintaining efficacy over extended periods in biological assays.
Table 2: Comparison with Related Compounds
| Compound | Activity Profile |
|---|---|
| Sodium; 2,2-difluoro-2-(4-methylphenoxy)acetate | Antitumor, antimicrobial |
| Sodium; 2,2-difluoro-2-(4-chlorophenoxy)acetate | Similar activity but lower lipophilicity |
| Sodium; 2,2-difluoro-2-(4-bromophenoxy)acetate | Enhanced reactivity but reduced bioavailability |
Mechanism of Action
The mechanism of action of Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, which can influence the activity of enzymes and other proteins. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Variations and Counterion Effects
The sodium salt differs from its ester counterparts in counterion and solubility. For example:
- Ethyl 2,2-difluoro-2-(4-methylphenyl)acetate (CAS 131323-06-3, ): The ethyl ester variant is lipophilic, making it suitable for organic synthesis. In contrast, the sodium salt’s ionic nature enhances water solubility, which is advantageous for biological applications.
- Potassium 2,2-difluoro-2-(4-methoxyphenyl)acetate (): Replacing the sodium counterion with potassium and the methyl group with methoxy alters electronic properties. The methoxy group’s electron-donating effect may stabilize intermediates in photoreactions, while potassium’s larger ionic radius could influence crystallization behavior.
Substituent Effects on Reactivity
The substituent on the phenyl ring significantly impacts reactivity:
- Electron-donating groups (e.g., 4-methyl) : Enhance stability of intermediates in decarboxylative reactions. For instance, sodium salts with methyl groups may exhibit slower reaction kinetics compared to nitro-substituted analogs due to reduced electrophilicity .
- Electron-withdrawing groups (e.g., 3-nitro): Increase reactivity in radical or nucleophilic substitution reactions. Ethyl 2,2-difluoro-2-(3-nitrophenoxy)acetate (CAS 2060043-62-9, ) is a key intermediate in synthesizing nitroaromatic derivatives, whereas the methyl-substituted sodium salt might prioritize stability over reactivity.
Data Table: Key Structural Analogs and Properties
*Yield for difluorocyclopropanation of n-butyl acrylate under specific conditions .
Research Findings and Trends
Counterion Impact : Sodium salts generally exhibit higher solubility in polar solvents compared to potassium or ethyl analogs, facilitating their use in aqueous-phase reactions .
Substituent-Driven Reactivity : Electron-withdrawing groups (e.g., nitro) accelerate decarboxylation, while electron-donating groups (e.g., methyl) favor stability, as observed in photoreactions .
Biological Relevance: Phenoxyacetate derivatives are prevalent in agrochemicals and kinase inhibitors (e.g., CDK9 inhibitors, ). The sodium salt’s fluorine atoms may enhance binding affinity and metabolic resistance.
Biological Activity
Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate is a compound of interest in biological research due to its unique structural features and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a difluoromethyl group attached to a phenoxyacetate moiety, which enhances its lipophilicity and metabolic stability. The general structure can be represented as follows:
Chemical Structure
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions that influence enzyme activity and protein interactions. This compound has been shown to modify biomolecules, aiding in the understanding of their functions and interactions within biological systems.
Interaction with Biological Targets
- Enzymatic Activity : The compound may inhibit or enhance the activity of specific enzymes due to its structural characteristics.
- Receptor Binding : It has been observed to interact with nuclear receptors such as PPARα and PPARγ, which are involved in lipid metabolism and inflammatory responses .
Table 1: Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
| Receptor Activation | Activation of PPARα and PPARγ leading to altered lipid metabolism |
| Antitumor Activity | Modulation of cancer cell lines through specific pathways |
| Antimicrobial Properties | Potential antibacterial effects against certain pathogens |
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug .
- Antimicrobial Effects : Research has indicated that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Metabolic Stability : The presence of the difluoromethyl group enhances the compound's stability in biological systems, making it a promising candidate for drug development. Studies suggest that it maintains efficacy over extended periods in biological assays .
Table 2: Comparison with Related Compounds
| Compound | Activity Profile |
|---|---|
| Sodium; 2,2-difluoro-2-(4-methylphenoxy)acetate | Antitumor, antimicrobial, metabolic stability |
| Sodium; 2,2-difluoro-2-(4-chlorophenoxy)acetate | Similar activity but lower lipophilicity |
| Sodium; 2,2-difluoro-2-(4-bromophenoxy)acetate | Enhanced reactivity but reduced bioavailability |
Q & A
Q. What synthetic routes are available for Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis involves esterification and subsequent sodium salt formation. A general approach includes:
- Step 1: React 4-methylphenol with difluoroacetic acid derivatives (e.g., ethyl 2,2-difluoro-2-(4-methylphenoxy)acetate) under acidic catalysis (e.g., H₂SO₄) in methanol. Reflux for 4–6 hours, followed by ice-water quenching and recrystallization from ethanol .
- Step 2: Hydrolyze the ester intermediate (e.g., ethyl ester) with NaOH in aqueous ethanol (1:1 v/v) at 60°C for 2 hours. Neutralize with HCl and precipitate the sodium salt.
Critical Conditions: - Catalyst: Sulfuric acid enhances esterification efficiency but requires careful quenching to avoid side reactions.
- Purification: Recrystallization from ethanol yields >90% purity (melting point and NMR validation recommended) .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
Q. What are the primary applications of this compound in organic synthesis?
Methodological Answer:
- Fluorinated Building Block: Introduces difluoromethylene (-CF₂-) groups into pharmaceuticals (e.g., antiviral agents) .
- Trifluoromethylation Reagent: Reacts with aryl halides via decarboxylation to generate CF₃-substituted products (e.g., using BrCF₂CO₂Li as a precursor) .
- Biological Probes: Used in radiolabeling studies (¹⁸F or ¹⁹F) for PET imaging due to its metabolic stability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate in novel reactions?
Methodological Answer:
- DFT Calculations: Optimize the molecule’s geometry using Gaussian 16 at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Transition State Analysis: Simulate decarboxylation pathways to compare activation energies under thermal vs. catalytic conditions (e.g., NaF vs. organocatalysts) .
- Docking Studies: Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. The 4-methylphenoxy group enhances hydrophobic binding .
Q. How can contradictions in biological activity data for derivatives be resolved?
Methodological Answer:
- Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition assays). Discrepancies may arise from solvent effects (DMSO vs. aqueous buffers) .
- Structural-Activity Relationships (SAR): Correlate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring) with activity trends. For example, nitro groups (-NO₂) reduce solubility but enhance target binding .
- Reproducibility Checks: Validate conflicting results under controlled conditions (fixed pH, temperature, and purity >98%) .
Q. What methodologies enhance the stability of this compound under varying experimental conditions?
Methodological Answer:
- Storage: Store under argon at -20°C in amber vials to prevent photodegradation. Avoid aqueous solutions (hydrolyzes to difluoroacetic acid above pH 9) .
- Handling: Use anhydrous solvents (e.g., THF, DMF) for reactions. Trace moisture accelerates decomposition (monitor via TLC) .
- Stabilizers: Add radical scavengers (e.g., BHT) during prolonged heating to inhibit free-radical side reactions .
Physical and Chemical Properties
Data Contradictions and Resolutions
- Contradiction 1: Varying trifluoromethylation yields (40–80%) reported with different precursors (TFDA vs. BrCF₂CO₂Li).
- Contradiction 2: Discrepant biological activity in cell vs. enzyme assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
